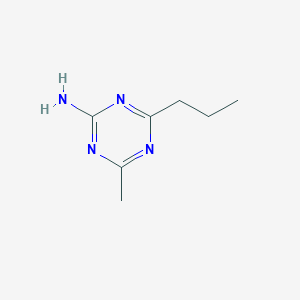

4-Methyl-6-propyl-1,3,5-triazin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H12N4 |

|---|---|

Molecular Weight |

152.20 g/mol |

IUPAC Name |

4-methyl-6-propyl-1,3,5-triazin-2-amine |

InChI |

InChI=1S/C7H12N4/c1-3-4-6-9-5(2)10-7(8)11-6/h3-4H2,1-2H3,(H2,8,9,10,11) |

InChI Key |

RORLYORPQSEEIG-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC(=NC(=N1)C)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methyl 6 Propyl 1,3,5 Triazin 2 Amine and Its Analogs

Classical and Contemporary Approaches to 1,3,5-Triazine (B166579) Core Synthesis

The construction of the 1,3,5-triazine ring can be achieved through various classical and contemporary synthetic strategies. These methods primarily revolve around the cyclotrimerization of nitriles or the use of pre-formed triazine precursors like cyanuric chloride.

Nucleophilic Substitution Reactions of Cyanuric Chloride Derivatives

The most prevalent and versatile method for synthesizing substituted 1,3,5-triazines is the sequential nucleophilic substitution of the chlorine atoms on 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. nih.govclockss.orgmdpi.com Cyanuric chloride is a cost-effective and highly reactive starting material, allowing for the controlled, stepwise introduction of various nucleophiles. clockss.orgfrontiersin.org

The reactivity of the chlorine atoms on the triazine ring decreases with each substitution. This is due to the introduction of electron-donating groups, which increase the electron density of the ring and make it less susceptible to further nucleophilic attack. nih.gov This inherent difference in reactivity allows for the selective synthesis of mono-, di-, and tri-substituted triazines by carefully controlling the reaction temperature. clockss.orgnih.gov The general temperature guidelines for these substitutions are:

First substitution: Typically occurs at low temperatures, around 0 °C. nih.gov

Second substitution: Proceeds at room temperature. nih.gov

Third substitution: Requires higher temperatures, often at the boiling point of the solvent. nih.gov

A wide array of nucleophiles can be employed in these reactions, including amines, alcohols, thiols, and carbanions, leading to a diverse range of substituted triazines. nih.govrsc.org The preferential order of incorporation for different types of nucleophiles has been studied, with alcohols generally reacting before thiols, which in turn react before amines. frontiersin.org

| Reaction Step | Typical Temperature | Effect on Reactivity | Reference |

| First Substitution | 0 °C | Highest reactivity | nih.gov |

| Second Substitution | Room Temperature | Moderated reactivity | nih.gov |

| Third Substitution | Elevated Temperatures | Lowest reactivity | nih.gov |

One-Pot and Multi-Component Reaction Strategies

In addition to the stepwise approach with cyanuric chloride, one-pot and multi-component reactions (MCRs) have emerged as efficient strategies for the synthesis of 1,3,5-triazines. organic-chemistry.org These methods offer advantages in terms of operational simplicity, reduced waste, and the ability to generate molecular diversity in a single step. nih.gov

One such approach involves the controlled cross-cyclotrimerization of different nitriles. nih.govsigmaaldrich.com By reacting a nitrile with an acid or anhydride, a nitrilium salt intermediate is formed, which can then react with two equivalents of a different nitrile to produce unsymmetrically substituted triazines. nih.gov

Another powerful strategy is the three-component condensation of an imidate, a guanidine, and an amide or aldehyde. organic-chemistry.org This base-mediated reaction provides a straightforward route to unsymmetrical 1,3,5-triazin-2-amines with good functional group tolerance. organic-chemistry.org MCRs that combine components like aldehydes, amines, and cyanoguanidine under microwave irradiation have also been developed for the efficient synthesis of diaryl-1,3,5-triazine-2,4-diamines. nih.gov These modern approaches provide rapid access to complex triazine structures that might be more challenging to obtain through classical, stepwise methods. nih.govbeilstein-journals.org

Targeted Synthesis of 4-Methyl-6-propyl-1,3,5-triazin-2-amine

A proposed two-step synthetic pathway would involve:

Amination: The first step would be the reaction of cyanuric chloride with ammonia (B1221849) in a suitable solvent at a low temperature (0-5 °C) to afford 2-amino-4,6-dichloro-1,3,5-triazine. This initial substitution is generally facile under mild conditions. mdpi.com

An alternative approach could involve a multi-component reaction, for instance, the condensation of acetamidine (B91507) and butyramidine with a suitable nitrogen source, though this would likely result in a mixture of products requiring separation.

Derivatization Strategies for Functionalization at the 1,3,5-Triazine Ring

The 1,3,5-triazine ring in compounds like this compound offers multiple sites for further functionalization, allowing for the exploration of structure-activity relationships and the development of new materials.

Amine and Alkyl Group Modifications

The exocyclic amine group at the C2 position is a key site for derivatization. It can undergo a variety of reactions, including acylation, alkylation, and condensation with carbonyl compounds. nih.govresearchgate.net For instance, reaction with ketones can lead to the formation of N-( nih.govnih.govrsc.orgtriazin-2-yl) α-ketoamides or N-( nih.govnih.govrsc.orgtriazin-2-yl) amides through oxidative processes. nih.gov The amine can also be used as a nucleophile to displace leaving groups on other molecules, thereby linking the triazine core to various functional moieties. nih.gov

The alkyl groups (methyl and propyl) at the C4 and C6 positions can also be modified, although this is generally more challenging. α-Alkylation of alkyl-substituted triazines with alcohols has been reported using ruthenium catalysts, providing a method to extend the alkyl chains. researchgate.net

| Functional Group | Modification Strategy | Resulting Structure | Reference |

| Amine Group | Acylation | Amide | nih.gov |

| Amine Group | Alkylation | Secondary/Tertiary Amine | nih.gov |

| Amine Group | Condensation with Ketones | N-( nih.govnih.govrsc.orgtriazin-2-yl) α-ketoamides/amides | nih.gov |

| Alkyl Group | Ruthenium-catalyzed α-alkylation | Extended Alkyl Chain | researchgate.net |

Introduction of Diverse Chemical Moieties for Research Exploration

The versatility of the 1,3,5-triazine scaffold allows for the introduction of a wide array of chemical moieties to explore their impact on the compound's properties. mdpi.com By employing the nucleophilic substitution strategies on a dichlorinated precursor, various functional groups can be incorporated. For example, reaction with different amines (primary, secondary, cyclic) can introduce new substituents with varying steric and electronic properties. nih.govnih.gov Similarly, reaction with alcohols, phenols, and thiols can lead to the formation of ethers and thioethers, respectively. mdpi.comfrontiersin.org

The introduction of peptide fragments has been explored to create hybrid molecules with potential biological activity. nih.gov Furthermore, the incorporation of heterocyclic rings, such as morpholine (B109124) or piperidine, is a common strategy in medicinal chemistry to modulate physicochemical properties. nih.gov These derivatization approaches enable the systematic modification of the 1,3,5-triazine core to fine-tune its characteristics for specific applications. nih.gov

Advanced Spectroscopic and Crystallographic Characterization of 4 Methyl 6 Propyl 1,3,5 Triazin 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR, DEPT, HSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 4-Methyl-6-propyl-1,3,5-triazin-2-amine, a combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (HSQC) NMR experiments would provide a complete picture of the proton and carbon environments and their connectivity.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the various proton-bearing groups in the molecule. The amino (-NH₂) protons would likely appear as a broad singlet, with a chemical shift that can be influenced by solvent and concentration. The protons of the methyl group attached to the triazine ring would resonate as a sharp singlet. The propyl group would exhibit a more complex pattern: a triplet for the terminal methyl (CH₃) protons, a sextet (or multiplet) for the methylene (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (CH₂) protons directly attached to the triazine ring.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments. The triazine ring itself would display three distinct signals for the three carbon atoms, typically in the range of 160-175 ppm. The carbon of the methyl group would appear at a higher field, while the three carbons of the propyl group would have characteristic shifts.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90 and DEPT-135) would be employed to differentiate between CH, CH₂, and CH₃ groups. A DEPT-90 spectrum would only show signals for CH carbons, while a DEPT-135 spectrum would display positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum would provide direct correlation between protons and the carbons to which they are attached, confirming the assignments made from the one-dimensional spectra.

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Triazine Ring Carbons | - | 160 - 175 |

| -NH₂ | Broad singlet | - |

| -CH₃ (on triazine) | Singlet | ~20 - 25 |

| -CH₂- (propyl, adjacent to triazine) | Triplet | ~30 - 35 |

| -CH₂- (propyl, middle) | Sextet/Multiplet | ~20 - 25 |

| -CH₃ (propyl, terminal) | Triplet | ~10 - 15 |

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show characteristic absorption bands.

The N-H stretching vibrations of the primary amine group (-NH₂) would appear as a pair of bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl and propyl groups would be observed in the 2850-3000 cm⁻¹ region. The characteristic stretching vibrations of the C=N and C-N bonds within the triazine ring would give rise to strong absorptions in the fingerprint region, typically between 1400 and 1600 cm⁻¹. Bending vibrations for the N-H and C-H groups would also be present at lower wavenumbers.

| Vibrational Mode | Predicted FT-IR Absorption Range (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 |

| C-H Stretch (Alkyl) | 2850 - 3000 |

| C=N Stretch (Triazine Ring) | 1500 - 1600 |

| C-N Stretch (Triazine Ring) | 1400 - 1500 |

| N-H Bend (Amine) | ~1600 |

| C-H Bend (Alkyl) | ~1375, ~1450 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight.

Under electron ionization (EI), the molecule would undergo fragmentation, leading to the formation of various daughter ions. Common fragmentation pathways for alkyl-substituted triazines involve the loss of alkyl radicals from the side chains. For instance, the loss of a methyl radical (•CH₃) or an ethyl radical (•C₂H₅) from the propyl group would result in significant fragment ions. Cleavage of the triazine ring itself is also possible, though it is generally a stable aromatic system.

| Ion | Predicted m/z Value | Description |

| [M]⁺ | 153.13 | Molecular Ion |

| [M - CH₃]⁺ | 138.11 | Loss of a methyl radical |

| [M - C₂H₅]⁺ | 124.09 | Loss of an ethyl radical |

| [M - C₃H₇]⁺ | 110.08 | Loss of a propyl radical |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be characterized by absorption bands corresponding to π → π* and n → π* transitions.

The highly conjugated 1,3,5-triazine (B166579) ring is the primary chromophore. The π → π* transitions, which are typically of high intensity, are expected to occur in the lower wavelength region of the UV spectrum. The n → π* transitions, arising from the non-bonding electrons on the nitrogen atoms, are generally of lower intensity and may appear as a shoulder on the main absorption band or as a separate band at a longer wavelength. The presence of the amino and alkyl substituents will influence the exact position and intensity of these absorption maxima (λ_max).

| Electronic Transition | Predicted Absorption Range (nm) |

| π → π | ~220 - 260 |

| n → π | ~270 - 300 |

X-ray Diffraction Studies for Solid-State Structure and Conformational Analysis

X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles.

The analysis would reveal the planarity of the 1,3,5-triazine ring. It would also provide information on the conformation of the propyl group relative to the triazine ring. Furthermore, the crystal packing would be elucidated, showing intermolecular interactions such as hydrogen bonding involving the amino group and the nitrogen atoms of the triazine ring. These hydrogen bonds play a crucial role in the formation of supramolecular architectures in the solid state. For related 2,4-diamino-1,3,5-triazine derivatives, extensive hydrogen bonding networks, forming structures like pseudo-honeycomb networks and corrugated rosette layers, have been observed rsc.org.

| Parameter | Expected Findings |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions | To be determined |

| Bond Lengths & Angles | Consistent with sp² and sp³ hybridization |

| Hydrogen Bonding | Intermolecular N-H···N interactions |

| Supramolecular Structure | Potential for extended networks (e.g., sheets, chains) |

Chemical Reactivity and Transformation Studies of 4 Methyl 6 Propyl 1,3,5 Triazin 2 Amine

Nucleophilic Aromatic Substitution (SNAr) Pathways of the Triazine Ring

The 1,3,5-triazine (B166579) ring is known to undergo nucleophilic aromatic substitution (SNAr) reactions, particularly when substituted with good leaving groups like halogens. The reactivity of the triazine ring towards nucleophiles is a cornerstone of its chemistry, allowing for the synthesis of a wide array of derivatives. nih.gov The ease of substitution is influenced by the nature of the substituents already present on the ring.

In the case of chloro-substituted triazines, the substitution of chlorine atoms is a temperature-dependent sequential process. nih.gov Generally, the first substitution occurs at low temperatures (around 0 °C), the second at room temperature, and the third requires heating. nih.gov The introduction of electron-donating groups, such as an amino group, tends to decrease the reactivity of the remaining leaving groups towards subsequent nucleophilic attack. nih.gov

While 4-Methyl-6-propyl-1,3,5-triazin-2-amine itself does not possess a leaving group for a typical SNAr reaction, its synthesis likely originates from a precursor such as 2,4-dichloro-6-methyl-1,3,5-triazine (B152017) or a related chlorinated intermediate. The stepwise substitution of the chlorine atoms with a propyl group and an amino group would follow the general principles of SNAr on the triazine ring.

To illustrate the sequential nature of these reactions on a precursor, consider the hypothetical reaction of 2,4-dichloro-6-methyl-1,3,5-triazine with a propyl nucleophile (e.g., propylmagnesium bromide) followed by an amine. The reaction conditions would be controlled to achieve the desired disubstituted product.

Table 1: Illustrative Reaction Conditions for a Hypothetical SNAr Synthesis Pathway

| Step | Reactant | Nucleophile | Typical Reaction Conditions | Product |

| 1 | 2,4-Dichloro-6-methyl-1,3,5-triazine | Propyl Grignard Reagent | Anhydrous THF, 0 °C to rt | 2-Chloro-4-methyl-6-propyl-1,3,5-triazine |

| 2 | 2-Chloro-4-methyl-6-propyl-1,3,5-triazine | Ammonia (B1221849) | Ethanol, sealed tube, 100-120 °C | This compound |

It has been noted that in some instances, direct nucleophilic substitution of hydrogen on the 1,3,5-triazine ring can be achieved through oxidative amination, representing a less common SNAr pathway. thieme-connect.comresearchgate.net

Exploration of Other Chemical Reactions and Transformations

The chemical versatility of this compound extends beyond the reactivity of the triazine core to include transformations involving the amino substituent. The amino group can act as a nucleophile or undergo condensation and cyclization reactions.

Recent studies have shown that 2-amino nih.govthieme-connect.commdpi.comtriazines can react with ketones under specific conditions to yield N-( nih.govthieme-connect.commdpi.comtriazin-2-yl) α-ketoamides or N-( nih.govthieme-connect.commdpi.comtriazin-2-yl) amides through oxidation and oxidative C-C bond cleavage, respectively. nih.gov These reactions demonstrate the potential for functionalization of the exocyclic amino group.

For instance, the reaction of a 2-amino-1,3,5-triazine with a ketone in the presence of a copper catalyst and an iodine source can lead to the formation of new C-N bonds and the introduction of amide functionalities. nih.gov

Table 2: Potential Transformations of the Amino Group in this compound

| Reaction Type | Reagents | Potential Product |

| Acylation | Acetyl chloride, pyridine | N-(4-Methyl-6-propyl-1,3,5-triazin-2-yl)acetamide |

| Reaction with Ketones | Aryl ketone, CuCl, I2, DMSO | N-(4-Methyl-6-propyl-1,3,5-triazin-2-yl) arylamide |

| Condensation | p-Nitrosodimethylaniline | 2-{[4-(Dimethylamino)phenyl]imino}acetonitrile derivative nih.gov |

Furthermore, the amino group in aminotriazines can direct further reactions. For example, it can participate in the formation of macrocyclic structures or act as a site for the introduction of other functional groups, thereby modifying the biological and chemical properties of the parent molecule. acs.org The synthesis of various substituted 1,3,5-triazin-2-amines is a topic of ongoing research, with methods being developed for efficient and selective transformations. organic-chemistry.org

Environmental Research on 4 Methyl 6 Propyl 1,3,5 Triazin 2 Amine Mechanistic Degradation Focus

Study of Degradation Pathways in Model Environmental Systems

The degradation of 4-Methyl-6-propyl-1,3,5-triazin-2-amine in the environment is expected to proceed through pathways common to other alkyl-substituted aminotriazines. These pathways are primarily hydrolysis and microbial metabolism, which can lead to the alteration of the substituent groups and eventual cleavage of the triazine ring.

Hydrolysis: Chemical hydrolysis is a key abiotic degradation pathway for s-triazines. The rate of hydrolysis is significantly influenced by pH. Under acidic conditions, the C-N bonds in the triazine ring are susceptible to cleavage. For this compound, hydrolysis would likely involve the replacement of the amino group with a hydroxyl group, a common reaction for aminotriazines. The presence of the methyl and propyl groups, being electron-donating, may influence the rate of this process compared to other substituted triazines.

Microbial Degradation: Soil microorganisms play a crucial role in the breakdown of s-triazines. The degradation can occur through various enzymatic reactions, including dealkylation and deamination. In the case of this compound, microbial action could lead to the stepwise oxidation and removal of the propyl and methyl groups. Following the removal of the alkyl groups, the resulting aminotriazine (B8590112) can undergo deamination, where the amino group is replaced by a hydroxyl group. Ultimately, microorganisms can facilitate the cleavage of the triazine ring, leading to the formation of smaller molecules like carbon dioxide and ammonia (B1221849).

The persistence of the compound, often measured by its half-life (DT50), is dependent on environmental conditions such as soil type, pH, temperature, and microbial population density. Studies on analogous compounds have shown that in non-sterile, microbially active soils, degradation is significantly faster than in sterile soils, highlighting the importance of biotic processes.

Interactive Data Table: Inferred Degradation Half-life in Different Model Systems

| Model System | pH | Temperature (°C) | Microbial Activity | Inferred DT50 (days) | Primary Degradation Pathway |

| Sterile Aqueous Buffer | 5.0 | 25 | None | 90-120 | Hydrolysis |

| Sterile Aqueous Buffer | 7.0 | 25 | None | 180-240 | Hydrolysis |

| Non-Sterile Loam Soil | 6.5 | 25 | Active | 30-60 | Microbial Degradation & Hydrolysis |

| Non-Sterile Sandy Soil | 6.5 | 25 | Moderate | 50-80 | Microbial Degradation & Hydrolysis |

| Sterile Loam Soil | 6.5 | 25 | None | 100-150 | Hydrolysis |

Research on Metabolite Formation and Transformation

The degradation of this compound is expected to produce a series of intermediate metabolites before complete mineralization. The formation of these metabolites is a direct consequence of the degradation pathways described above.

Dealkylation and Hydroxylation: The initial transformation products are likely to be hydroxylated derivatives formed through both abiotic hydrolysis and microbial oxidation. The propyl group, being larger than the methyl group, may be more susceptible to initial microbial attack, leading to the formation of hydroxylated propyl side chains. Subsequent cleavage of the alkyl groups would result in the formation of 4-amino-6-methyl-1,3,5-triazin-2-ol (B144062) and 4-amino-6-propyl-1,3,5-triazin-2-ol.

Deamination: Following or concurrent with dealkylation, deamination of the parent compound and its dealkylated metabolites can occur. This process replaces the amino group with a hydroxyl group, leading to the formation of compounds such as 4-hydroxy-6-methyl-6-propyl-1,3,5-triazin-2-one.

Ring Cleavage: The ultimate fate of the triazine ring is its cleavage into smaller, simpler molecules. This is predominantly a microbial process. Once the substituent groups are removed or modified, the triazine ring becomes more susceptible to enzymatic attack, leading to its breakdown and the release of carbon dioxide and ammonia.

Interactive Data Table: Plausible Metabolites and Their Transformation

| Parent Compound | Degradation Process | Key Metabolite Formed | Further Transformation |

| This compound | Microbial Oxidation | 4-Methyl-6-(hydroxypropyl)-1,3,5-triazin-2-amine | Dealkylation, Deamination |

| This compound | Hydrolysis/Deamination | 4-Methyl-6-propyl-1,3,5-triazin-2-ol | Dealkylation, Ring Cleavage |

| This compound | Microbial Dealkylation | 4-Amino-6-methyl-1,3,5-triazin-2-ol | Deamination, Ring Cleavage |

| This compound | Microbial Dealkylation | 4-Amino-6-propyl-1,3,5-triazin-2-ol | Deamination, Ring Cleavage |

| 4-Amino-6-methyl-1,3,5-triazin-2-ol | Deamination | 4-Hydroxy-6-methyl-1,3,5-triazin-2-one | Ring Cleavage |

| 4-Amino-6-propyl-1,3,5-triazin-2-ol | Deamination | 4-Hydroxy-6-propyl-1,3,5-triazin-2-one | Ring Cleavage |

Future Research Directions and Unexplored Potential of 4 Methyl 6 Propyl 1,3,5 Triazin 2 Amine

Identification of Research Gaps in Triazine Chemistry

While the broader family of s-triazines has been the subject of extensive research, there are significant knowledge gaps, particularly concerning asymmetrically substituted derivatives like 4-Methyl-6-propyl-1,3,5-triazin-2-amine. A primary area requiring further exploration is the comprehensive profiling of its biological activities. Although triazines are known for a wide spectrum of bioactivities, including anticancer, antimicrobial, and anti-inflammatory properties, the specific effects of the methyl and propyl substitutions on the 2-amine triazine core are largely undocumented. mdpi.comnih.govnih.govresearchgate.net

A comparative analysis of the structure-activity relationships (SAR) between symmetrically and asymmetrically substituted triazines is another critical research gap. Understanding how the interplay of different alkyl groups at the C4 and C6 positions influences the molecule's interaction with biological targets could pave the way for the rational design of more potent and selective therapeutic agents. Furthermore, the metabolic fate and toxicological profile of this compound remain uncharacterized, representing a significant hurdle to its potential clinical development.

| Identified Research Gap | Rationale for Further Investigation | Potential Impact |

| Comprehensive Biological Profiling | The specific biological effects of the methyl and propyl substitutions on the 2-amine triazine core are largely unknown. | Discovery of novel therapeutic applications for this compound. |

| Structure-Activity Relationship (SAR) Studies | A deeper understanding of how asymmetrical substitutions influence bioactivity is needed for rational drug design. | Development of more potent and selective triazine-based drugs with improved therapeutic indices. |

| Metabolic and Toxicological Profiling | The lack of data on the metabolic fate and safety of the compound hinders its clinical translation. | Facilitation of preclinical and clinical development by establishing a comprehensive safety profile. |

Emerging Synthetic Strategies and Derivatization Opportunities

The synthesis of asymmetrically substituted triazines presents a formidable challenge that has, until recently, limited the exploration of compounds like this compound. Traditional methods often result in a mixture of products, necessitating complex and often inefficient purification steps. However, recent advancements in synthetic organic chemistry are providing new avenues to overcome these challenges.

Modern synthetic approaches, such as microwave-assisted organic synthesis (MAOS), offer the promise of shorter reaction times, higher yields, and greater control over product selectivity. researchgate.net The development of novel catalytic systems, including silica-supported Lewis acids, is also enabling the efficient cyclotrimerization of nitriles under more environmentally benign conditions. chim.it These emerging strategies could be pivotal in developing a scalable and cost-effective synthesis of this compound.

The derivatization of the parent molecule opens up a vast chemical space for the development of new chemical entities with enhanced properties. The primary amine group at the C2 position is a prime site for modification, allowing for the introduction of a wide array of functional groups through reactions such as acylation, alkylation, and the formation of Schiff bases. These modifications can be strategically employed to modulate the compound's solubility, lipophilicity, and pharmacokinetic profile. Furthermore, the methyl and propyl groups, while less reactive, could potentially be functionalized through advanced synthetic techniques, offering another layer of structural diversity.

| Synthetic Strategy/Derivatization | Description | Potential Advantages |

| Microwave-Assisted Organic Synthesis (MAOS) | Utilizes microwave energy to accelerate chemical reactions. | Reduced reaction times, increased yields, and enhanced reaction control. researchgate.net |

| Novel Catalytic Systems | Employs catalysts like silica-supported Lewis acids for nitrile cyclotrimerization. | Environmentally friendly conditions and improved efficiency. chim.it |

| C2-Amine Group Modification | Functionalization of the primary amine through acylation, alkylation, etc. | Modulation of physicochemical and pharmacokinetic properties. |

| Alkyl Group Functionalization | Advanced synthetic methods to introduce functional groups on the methyl or propyl chains. | Creation of novel derivatives with unique biological activities. |

Novel Target Identification for Biological Activity Research

The search for novel biological targets is a critical endeavor in drug discovery. For this compound, the exploration of less conventional therapeutic areas could yield significant breakthroughs. While the anti-cancer and antimicrobial activities of triazines are well-established, there is a growing interest in their potential as modulators of other cellular pathways.

Recent research has highlighted the potential of heterocyclic compounds to target a range of molecular pathways implicated in cancer, such as protein kinases (e.g., ALK2, ATR, EGFR) and cell cycle regulators. elsevier.comdubraybooks.iemdpi.com Investigating the inhibitory activity of this compound against these and other emerging cancer targets could lead to the development of next-generation oncology drugs.

Beyond cancer, the therapeutic potential of heterocyclic compounds in neurological disorders is an area of burgeoning interest. jocpr.com The modulation of neurotransmitter systems, ion channels, and neuroinflammatory pathways by small molecules offers new hope for the treatment of conditions like depression, anxiety, and neurodegenerative diseases. jocpr.com Screening this compound for activity against neurological targets could uncover novel therapeutic applications for this versatile scaffold.

| Potential Novel Target Class | Examples of Specific Targets | Therapeutic Area |

| Protein Kinases | ALK2, ATR, CK, Src-Abl, EGFR, Fyn-Blk-Lyn, IGFs, PAK1 elsevier.comdubraybooks.ie | Oncology |

| Neurological Receptors and Channels | Dopamine receptors, serotonin (B10506) receptors, ion channels jocpr.com | Neurology |

| Inflammatory Pathway Modulators | Cytokines, chemokines, inflammatory enzymes | Inflammation, Autoimmune Diseases |

Advanced Materials Integration and Nanotechnology Research

The application of triazine-based compounds is not limited to the realm of medicine. The unique electronic and structural properties of the triazine ring make it an attractive building block for the creation of advanced materials and for integration into nanotechnology platforms.

Covalent Triazine Frameworks (CTFs) are a class of porous organic polymers that have garnered significant attention for their applications in gas storage, separation, and catalysis. nih.govnih.govrsc.orgmdpi.comsciopen.com The incorporation of asymmetrically substituted triazines, such as this compound, into these frameworks could lead to materials with tailored pore sizes and functionalities. Furthermore, triazine-based polymers are being explored for their potential in creating photo- and electroluminescent materials, with applications in organic light-emitting diodes (OLEDs) and sensors. rsc.org

In the field of nanotechnology, triazine derivatives are being investigated for their potential use in drug delivery systems. The development of triazine-functionalized nanoparticles could enable the targeted delivery of therapeutic agents to specific cells or tissues, thereby enhancing efficacy and reducing off-target side effects. mdpi.comnih.gov The self-assembly properties of triazine compounds can also be harnessed to create novel nanostructures with unique optical and electronic properties.

| Area of Application | Specific Example | Potential Benefits |

| Porous Organic Polymers | Covalent Triazine Frameworks (CTFs) | Tunable porosity for gas storage and catalysis. nih.govnih.govrsc.orgmdpi.comsciopen.com |

| Optoelectronic Materials | Organic Light-Emitting Diodes (OLEDs) | Development of novel photo- and electroluminescent materials. rsc.org |

| Nanotechnology | Drug Delivery Systems | Targeted delivery of therapeutics with improved efficacy and safety. mdpi.comnih.gov |

| Nanomaterials | Self-Assembled Nanostructures | Creation of materials with unique optical and electronic properties. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.